2-(2,3-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of phenoxy, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 2,3-dimethylphenol with an appropriate halogenated reagent under basic conditions.
Synthesis of the Pyrazole Derivative: The pyrazole derivative is synthesized by reacting hydrazine with a suitable diketone or aldehyde, followed by cyclization.
Coupling of the Furan Moiety: The furan moiety is introduced through a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction with a furan boronic acid derivative.
Final Amide Formation: The final step involves the formation of the amide bond between the phenoxy intermediate and the pyrazole-furan derivative using standard amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE: Contains a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both furan and pyrazole moieties makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-4-8-17(14(13)2)25-15(3)19(23)21-18-9-10-20-22(18)12-16-7-5-11-24-16/h4-11,15H,12H2,1-3H3,(H,21,23) |
InChI Key |
PEANTOQNLDSATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CO3)C |
Origin of Product |
United States |
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